molecular formula C15H21BrN2O3S B1389811 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide CAS No. 1138445-75-6

2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide

Cat. No. B1389811
CAS RN: 1138445-75-6
M. Wt: 389.3 g/mol
InChI Key: DBUOTKQANPYLGL-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide is a specialty product used in proteomics research . It has a molecular formula of C15H21BrN2O3S .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide is complex, with a molecular weight of 389.31 . The molecule consists of a bromine atom attached to an acetamide group, which is further connected to a phenyl ring. This phenyl ring is substituted with a sulfonyl group that is connected to a cyclohexyl(methyl)amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide are not fully detailed in the search results. It has a molecular weight of 389.31 . More specific properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product used for identifying and quantifying proteins in complex biological samples, understanding protein structure and interactions, and studying post-translational modifications .

Gene Editing

In the field of gene editing, this compound may play a role in the development of new techniques or as a component in the preparation of vectors. While the exact mechanism isn’t detailed in the search results, its association with gene editing suggests potential applications in CRISPR-Cas9 systems or other gene modification technologies .

Analytical Chemistry

Analytical chemists might employ this compound in the development of new assays or analytical methods. Its unique structure could be useful in chromatography, mass spectrometry, or as a standard in calibration processes to ensure accurate and precise measurements in chemical analysis .

Biopharma Production

In biopharmaceutical manufacturing, this compound could be involved in the synthesis of new drugs or as an intermediate in the production process. Its bromine and acetamide groups suggest potential reactivity that could be harnessed in the creation of novel pharmaceuticals .

Molecular Formula and Weight Determination

Researchers may use this compound to explore its physical properties, such as molecular weight and density, which are essential for the calculation of concentrations and for understanding the compound’s behavior in different solvents or conditions .

Safety and Hazards

The compound is labeled as an irritant , indicating that it may cause skin irritation or serious eye irritation. Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2-bromo-N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3S/c1-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(8-10-14)17-15(19)11-16/h7-10,13H,2-6,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOTKQANPYLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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